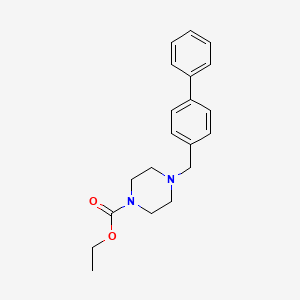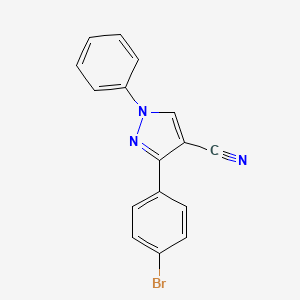
4-(3-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-methylbenzylidene)-1-phenyl-3,5-pyrazolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a yellow crystalline powder that is commonly referred to as "MPDP" and has a molecular formula of C19H16N2O2.
Mecanismo De Acción
The exact mechanism of action of MPDP is not fully understood, but it is believed to act by inhibiting the cyclooxygenase (COX) pathway, which is involved in the production of prostaglandins. Prostaglandins are lipid compounds that play a role in inflammation, pain, and fever. By inhibiting the COX pathway, MPDP can reduce inflammation, pain, and fever.
Biochemical and Physiological Effects:
MPDP has been shown to have various biochemical and physiological effects. In animal studies, it has been shown to reduce inflammation, pain, and fever. It has also been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, which could contribute to its potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of MPDP is its relatively low toxicity compared to other anti-inflammatory drugs, such as aspirin and ibuprofen. It also has a long half-life, which could make it a more effective treatment for certain conditions. However, one limitation of MPDP is its limited solubility in water, which could make it difficult to administer in certain forms.
Direcciones Futuras
There are several potential future directions for research on MPDP. One area of interest is its potential use as a neuroprotective agent in the treatment of Parkinson's disease. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a plant growth regulator, particularly in the context of sustainable agriculture. Finally, MPDP could have potential applications in material science, particularly in the development of new dyes and corrosion inhibitors.
Métodos De Síntesis
The synthesis of MPDP involves the condensation of 3-methylbenzaldehyde and phenylhydrazine in the presence of a base and an organic solvent. The resulting product is then cyclized with maleic anhydride to form MPDP. The overall reaction can be represented as follows:
Aplicaciones Científicas De Investigación
MPDP has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MPDP has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use as a neuroprotective agent in the treatment of Parkinson's disease.
In agriculture, MPDP has been investigated for its potential use as a plant growth regulator. Studies have shown that MPDP can promote root growth and increase crop yield in various plants, including rice, wheat, and soybean.
In material science, MPDP has been studied for its potential use as a dye and a corrosion inhibitor. It has also been investigated for its ability to form metal complexes, which could have potential applications in catalysis and other fields.
Propiedades
IUPAC Name |
(4E)-4-[(3-methylphenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c1-12-6-5-7-13(10-12)11-15-16(20)18-19(17(15)21)14-8-3-2-4-9-14/h2-11H,1H3,(H,18,20)/b15-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXPUOCCHIOCFKW-RVDMUPIBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C/2\C(=O)NN(C2=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2,4-dimethoxyphenyl)-N'-[2-(2-methoxyphenyl)ethyl]thiourea](/img/structure/B5720201.png)

![3,5-dichloro-4-ethoxy-N-[2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5720219.png)
![2-{2-bromo-4-[(2,3-dihydro-1,4-benzodioxin-6-ylamino)methyl]-6-ethoxyphenoxy}acetamide](/img/structure/B5720230.png)
![5-[(3-methyl-2-thienyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5720235.png)
![(3-chlorobenzyl)[2-(dimethylamino)ethyl]ethylamine](/img/structure/B5720242.png)

![7-(4-ethylphenyl)-7,8-dihydro-6H-[1,3]dioxolo[4,5-g][1,3]benzoxazine](/img/structure/B5720254.png)
![N-(2,4-dimethylphenyl)-2-[3-methyl-2-(methylthio)phenoxy]acetamide](/img/structure/B5720273.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5720277.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(3-methoxyphenyl)-N-methylurea](/img/structure/B5720294.png)
![3-fluoro-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B5720305.png)